molecular formula C22H18ClN3O3S B2949229 6-chloro-2-methyl-1,1-dioxo-4-phenyl-N-[(pyridin-3-yl)methyl]-2H-1lambda6,2-benzothiazine-3-carboxamide CAS No. 1114916-13-0

6-chloro-2-methyl-1,1-dioxo-4-phenyl-N-[(pyridin-3-yl)methyl]-2H-1lambda6,2-benzothiazine-3-carboxamide

Cat. No.: B2949229
CAS No.: 1114916-13-0
M. Wt: 439.91
InChI Key: NHRDXWQFFQXMAA-UHFFFAOYSA-N
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Description

6-chloro-2-methyl-1,1-dioxo-4-phenyl-N-[(pyridin-3-yl)methyl]-2H-1lambda6,2-benzothiazine-3-carboxamide is a potent and selective small molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key mediator of nociception and neurogenic inflammation. Research indicates this compound acts by blocking the channel, thereby inhibiting calcium influx in response to a wide array of noxious stimuli, including reactive chemicals, cold, and mechanical pressure. Its primary research value lies in its utility as a pharmacological tool for dissecting the complex role of TRPA1 in pain pathways, inflammatory processes, and respiratory diseases. Studies utilizing this antagonist have been instrumental in validating TRPA1 as a potential therapeutic target for conditions such as neuropathic pain, migraine, and asthma. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. The compound is identified by the CAS number 1204624-00-2 and is documented in scientific literature and patents for its TRPA1 antagonistic activity (Source) (Source) .

Properties

IUPAC Name

6-chloro-2-methyl-1,1-dioxo-4-phenyl-N-(pyridin-3-ylmethyl)-1λ6,2-benzothiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-26-21(22(27)25-14-15-6-5-11-24-13-15)20(16-7-3-2-4-8-16)18-12-17(23)9-10-19(18)30(26,28)29/h2-13H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRDXWQFFQXMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=CC(=C2)Cl)C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl-1,1-dioxo-4-phenyl-N-[(pyridin-3-yl)methyl]-2H-1lambda6,2-benzothiazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzothiazine Core: The benzothiazine core can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are performed using reagents such as thionyl chloride and methyl iodide, respectively.

    Attachment of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction using pyridine-3-carboxaldehyde.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methyl-1,1-dioxo-4-phenyl-N-[(pyridin-3-yl)methyl]-2H-1lambda6,2-benzothiazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazines with various functional groups.

Scientific Research Applications

6-chloro-2-methyl-1,1-dioxo-4-phenyl-N-[(pyridin-3-yl)methyl]-2H-1lambda6,2-benzothiazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-1,1-dioxo-4-phenyl-N-[(pyridin-3-yl)methyl]-2H-1lambda6,2-benzothiazine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Lornoxicam: A non-steroidal anti-inflammatory drug with a similar benzothiazine core.

    Meloxicam: Another anti-inflammatory drug with a thiazine structure.

    Piroxicam: A non-steroidal anti-inflammatory drug with a similar mechanism of action.

Uniqueness

6-chloro-2-methyl-1,1-dioxo-4-phenyl-N-[(pyridin-3-yl)methyl]-2H-1lambda6,2-benzothiazine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for drug development and other scientific research applications.

Biological Activity

Overview

6-Chloro-2-methyl-1,1-dioxo-4-phenyl-N-[(pyridin-3-yl)methyl]-2H-1lambda6,2-benzothiazine-3-carboxamide is a complex organic compound belonging to the benzothiazine family. Its unique structure includes a benzothiazine core, a pyridine moiety, and various functional groups such as chloro, methyl, and carboxamide. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazine Core : Cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative.
  • Introduction of Functional Groups : Chlorination and methylation reactions using reagents like thionyl chloride and methyl iodide.
  • Attachment of the Pyridine Moiety : Achieved through nucleophilic substitution with pyridine-3-carboxaldehyde.

Chemical Structure

PropertyValue
IUPAC Name6-chloro-2-methyl-1,1-dioxo-4-phenyl-N-(pyridin-3-ylmethyl)-1λ6,2-benzothiazine-3-carboxamide
Molecular Weight371.8 g/mol
InChIInChI=1S/C22H18ClN3O3S/c1-26...

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, leading to reduced catalytic activity. This inhibition can result in various biological effects such as decreased inflammation and antimicrobial activity.

Research Findings

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Activity : In vitro studies demonstrated that the compound significantly reduces pro-inflammatory cytokines in macrophages.
  • Antimicrobial Properties : Research indicated that it exhibits potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
  • Analgesic Effects : Animal models showed that administration of the compound resulted in significant pain relief comparable to standard analgesics.

Case Study 1: Anti-inflammatory Effects

A study conducted on macrophage cell lines revealed that treatment with 6-chloro-2-methyl... resulted in a marked decrease in TNF-alpha production by up to 50% compared to control groups. This suggests its potential as an anti-inflammatory agent in therapeutic applications.

Case Study 2: Antibacterial Activity

In a controlled experiment, the compound was tested against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Streptococcus pneumoniae32
Escherichia coli>128

These results indicate that the compound is particularly effective against Gram-positive bacteria.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results in reaction design?

  • Methodology :
  • Re-optimize computational models using experimental data (e.g., revise basis sets in DFT). Investigate solvent effects or unaccounted intermediates via mechanistic probes (e.g., kinetic isotope effects) .

Training & Best Practices

Q. What training modules are essential for new researchers working on this compound?

  • Methodology :
  • Enroll in courses covering advanced synthetic techniques (e.g., CHEM 416: Chemical Biology Methods & Experimental Design). Attend workshops on DoE and computational chemistry tools. outlines structured training pathways .

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